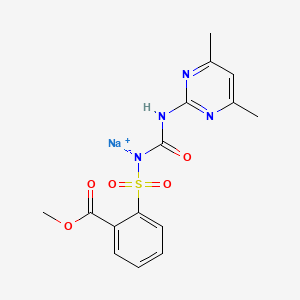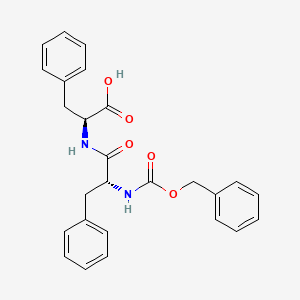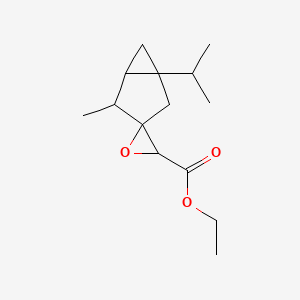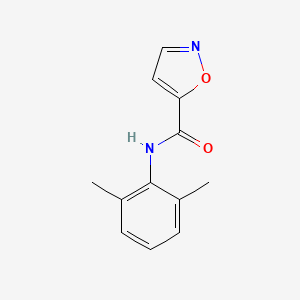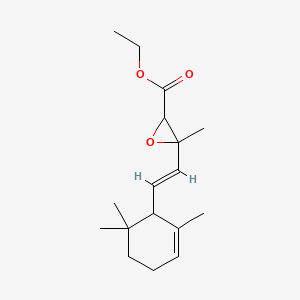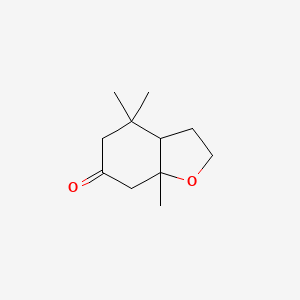
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone is an organic compound belonging to the class of benzofuranones It is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms, and a trimethyl substitution, which means three methyl groups are attached to the benzofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent to form the benzofuranone ring.
Hydrogenation: The benzofuranone ring is then subjected to hydrogenation under specific conditions, such as using a palladium catalyst, to introduce the hexahydro structure.
Methylation: Finally, the compound undergoes methylation using reagents like methyl iodide or dimethyl sulfate to introduce the trimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced catalysts, and automated control systems to maintain precise reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone can be compared with other similar compounds, such as:
Hexahydro-4,4,7a-trimethyl-2H-benzofuranone: Differing in the position of the double bond.
Hexahydro-4,4,7a-trimethyl-3H-benzofuranone: Differing in the position of the double bond and hydrogenation state.
Hexahydro-4,4,7a-trimethyl-5H-benzofuranone: Differing in the position of the double bond and hydrogenation state.
The uniqueness of this compound lies in its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
39815-70-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
4,4,7a-trimethyl-3,3a,5,7-tetrahydro-2H-1-benzofuran-6-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)6-8(12)7-11(3)9(10)4-5-13-11/h9H,4-7H2,1-3H3 |
Clé InChI |
CPVGEZFRFIJCOY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC2(C1CCO2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


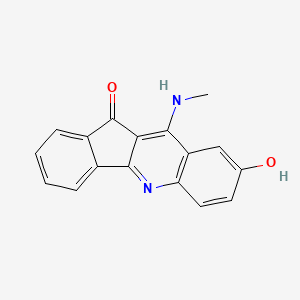
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
